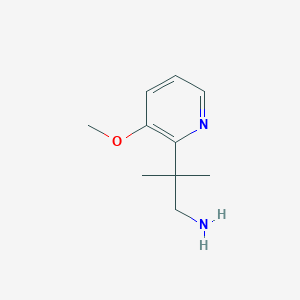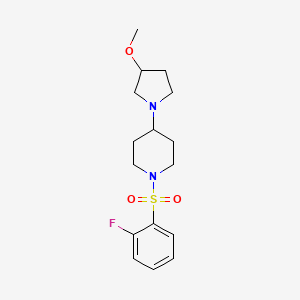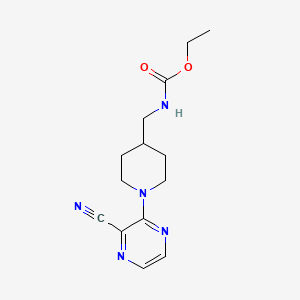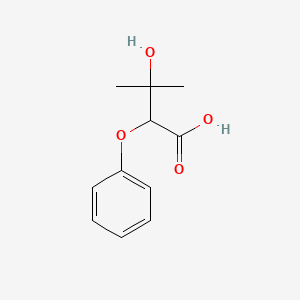
3-Hydroxy-3-methyl-2-phenoxybutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3-methyl-2-phenoxybutanoic acid is a chemical compound with the CAS Number: 64682-85-5 . It has a molecular weight of 210.23 . The compound is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 3-hydroxy-3-methyl-2-phenoxybutanoic acid . Its InChI code is 1S/C11H14O4/c1-11(2,14)9(10(12)13)15-8-6-4-3-5-7-8/h3-7,9,14H,1-2H3,(H,12,13) . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 62-64 degrees Celsius .Aplicaciones Científicas De Investigación
Biopolymer Production by Methanotrophic Bacteria
Methanotrophic bacteria, utilizing methane as a carbon and energy source, produce poly-3-hydroxybutyrate (PHB), a biopolymer belonging to the polyhydroxyalkanoates (PHAs) family. PHB shares similar physico-chemical properties with conventional polymers but is environmentally friendly due to its fast biodegradation and non-toxic degradation products. This positions PHB as an attractive alternative to petrochemical polymers, with applications spanning industry, medicine, and pharmacy (Kubaczyński, Pytlak, & Stępniewska, 2019).
Antioxidant and Therapeutic Roles of Phenolic Acids
Phenolic acids, including chlorogenic acid (CGA), demonstrate a wide array of biological and pharmacological effects. CGA, in particular, is known for its antioxidant, anti-inflammatory, cardioprotective, and antimicrobial activities. It modulates lipid metabolism and glucose regulation, offering therapeutic potential against metabolic disorders like diabetes and obesity. Such phenolic acids have sparked interest for their use as natural food additives or therapeutic agents, underscoring the need for further research to optimize their biological effects (Naveed et al., 2018).
Cosmeceutical Significance of Hydroxycinnamic Acids
Hydroxycinnamic acids and their derivatives exhibit multifunctional properties for topical application, including antioxidant, anti-collagenase, anti-inflammatory, antimicrobial activities, and UV protective effects. These properties suggest their potential as anti-aging and anti-inflammatory agents, preservatives, and ingredients for correcting hyperpigmentation in cosmetic formulations. Despite their high cosmetic potential, challenges such as poor stability and the need for enhanced skin permeation studies remain (Taofiq, González-Paramás, Barreiro, & Ferreira, 2017).
Biodegradable Microbial Polymers: PHAs
Polyhydroxyalkanoates (PHAs), including PHB, are intracellular biodegradable microbial polymers synthesized by bacteria under nutrient-limiting conditions with excess carbon sources. PHAs are accumulated as carbon and energy storage materials and are noted for their biocompatibility, biodegradability, and renewable nature. Despite their promising applications, the commercialization of PHAs faces challenges, mainly due to their high production costs compared to conventional plastics (Amara, 2010).
Innovative Applications and Synthesis Techniques
Research also delves into innovative synthesis techniques and applications for related compounds, including selective organic synthesis using metal cation-exchanged clay catalysts. Such studies pave the way for the development of novel methodologies in organic chemistry and material science, demonstrating the diverse potential of hydroxycinnamic acid derivatives and related compounds in various scientific and industrial fields (Tateiwa & Uemura, 1997).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-hydroxy-3-methyl-2-phenoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-11(2,14)9(10(12)13)15-8-6-4-3-5-7-8/h3-7,9,14H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PELCOGJEMHVRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)OC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

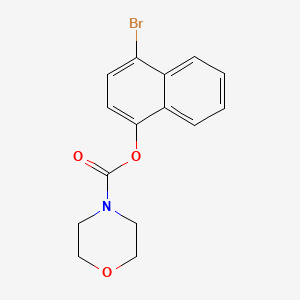
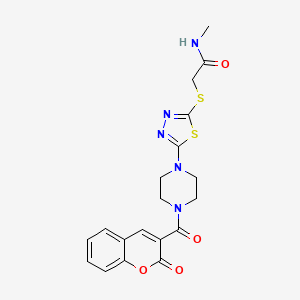
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2817985.png)
![2-((3-methoxybenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2817986.png)

![4-[(3-Fluorophenyl)amino]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2817990.png)
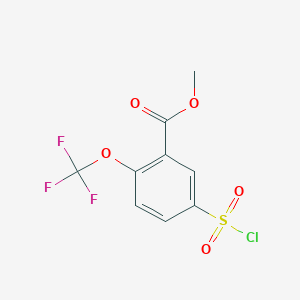

![3-methyl-6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817996.png)
